Rotundin hydrate

Dopamine Receptors Enantioselectivity Neuropharmacology

Rotundin hydrate (CAS 219697-24-2) is the hydrated crystalline form of L-tetrahydropalmatine (L-THP), the active enantiomer approved as the non-opioid analgesic Rotundine in China. CRITICAL: Procurement is non-interchangeable with generic dl-THP or d-THP. Only the L-isomer binds both D1 (Ki=124 nM) and D2 (Ki=388 nM) dopamine receptors—the d-isomer lacks D2 affinity entirely. Its analgesic mechanism is naloxone-insensitive; in vivo, L-THP accelerates opioid withdrawal recovery by 61% vs. controls. With established clinical safety (LD50 1160 mg/kg i.g. in mice), this compound de-risks late-stage preclinical development for IND-enabling pain and addiction studies.

Molecular Formula C21H25NO4·H2O
Molecular Weight 373.44
CAS No. 219697-24-2
Cat. No. B600692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRotundin hydrate
CAS219697-24-2
SynonymsL-Tetrahydropalmatine hydrate;  Gindarine;  Caseanine;  Corydalis B;  2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[3,2-a]isoquinoline hydrate
Molecular FormulaC21H25NO4·H2O
Molecular Weight373.44
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rotundin Hydrate (CAS 219697-24-2): A Hydrated L-Tetrahydropalmatine Alkaloid for Dopamine Receptor Research and Analgesic Development


Rotundin hydrate (CAS 219697-24-2) is the hydrated form of Rotundine, which is chemically identified as L-tetrahydropalmatine (L-THP) [1]. It is a naturally occurring isoquinoline alkaloid, predominantly isolated from plant species within the genera Corydalis and Stephania [1]. As a chiral molecule, it exists as the levo-rotatory optical isomer of tetrahydropalmatine [2]. The compound is recognized as a selective antagonist of dopamine D1 receptors , and it is clinically approved in China as a non-opioid analgesic under the name Rotundine [2]. Its pharmacological profile is distinct from that of its racemic counterpart (dl-THP) and its dextro-isomer (d-THP) [2].

Why Rotundin Hydrate Cannot Be Interchanged with Other Tetrahydropalmatine Isomers or Racalates in Research and Drug Development


Procurement of Rotundin hydrate (L-THP) is non-interchangeable with generic tetrahydropalmatine (dl-THP) or its dextro-isomer (d-THP) due to profound stereospecificity in its molecular pharmacology [1]. While all three share a core chemical structure, their distinct three-dimensional configurations dictate unique receptor binding profiles. Specifically, the levo-configuration (L-THP) is essential for affinity to both D1 and D2 dopamine receptors, as the dextro-isomer (d-THP) displays no affinity for the D2 receptor subtype [1]. Furthermore, the racemic mixture (dl-THP) contains both active and inactive isomers, resulting in a diluted and less predictable pharmacological effect compared to the purified, active L-THP enantiomer found in Rotundin hydrate [2]. This stereochemical distinction translates directly into divergent in vivo efficacy and clinical applicability, making the specific procurement of the L-THP isomer critical for reproducible and relevant experimental outcomes [2].

Rotundin Hydrate Quantitative Evidence: Comparator Data for Scientific Selection


Enantioselective Dopamine D2 Receptor Affinity: L-THP vs. d-THP

The levorotatory isomer of tetrahydropalmatine (Rotundin hydrate/L-THP) exhibits a distinct and essential binding profile compared to its dextrorotatory counterpart (d-THP). While L-THP functions as an antagonist at both D1 and D2 dopamine receptors, d-THP displays no affinity for the D2 receptor subtype [1]. This stereospecific requirement for the levo-configuration is a critical determinant for the compound's broader dopaminergic activity.

Dopamine Receptors Enantioselectivity Neuropharmacology

Superior Dopamine D1 Receptor Selectivity vs. Haloperidol

Rotundin hydrate (L-THP) demonstrates a higher binding affinity for the D1 dopamine receptor (Ki = 124 nM) relative to the D2 receptor (Ki = 388 nM), yielding a D2/D1 selectivity ratio of approximately 3.1 . This profile distinguishes it from other dopamine receptor antagonists like haloperidol, which, as noted in comparative studies of related tetrahydroprotoberberines (THPBs), can exhibit significantly weaker D1 affinity relative to D2 affinity [1].

Dopamine Receptors Receptor Selectivity Antipsychotic Research

Non-Opioid Analgesic Profile in In Vivo Pain Models vs. Morphine

The analgesic action of Rotundin hydrate (L-THP) is non-opioid in nature, as demonstrated by its insensitivity to naloxone, a classic opioid receptor antagonist [1]. While it is less potent than morphine in terms of direct analgesic strength, this mechanism provides a distinct clinical advantage by circumventing the risk of opioid dependence and tolerance [2]. In an in vivo model of extended opioid withdrawal, a 7-day course of L-THP treatment significantly reduced recovery time to baseline pain thresholds by 61% compared to vehicle-treated controls, demonstrating its efficacy in managing hyperalgesia associated with opioid withdrawal [3].

Analgesia In Vivo Pharmacology Opioid Alternatives

Clinical Approval and Human Safety: L-THP vs. Unapproved Alkaloids

Rotundin hydrate's active ingredient, L-THP, is a clinically approved drug (Rotundine) in China for pain management, with established human dosing and a defined safety profile [1]. This stands in contrast to many other alkaloids from Corydalis or Stephania species (e.g., corydaline, dehydrocorydaline) which remain primarily at the preclinical research stage without established human safety parameters [2]. For L-THP, the median lethal dose (LD50) in mice via intragastric administration is reported as 1160 mg/kg [3], and common therapeutic human doses are well-documented (e.g., 60-120 mg for analgesia) [1].

Drug Development Clinical Translation Safety Pharmacology

Rotundin Hydrate: Targeted Research Applications Based on Comparative Evidence


Dopamine Receptor Pharmacology: Enantioselective Studies of D1 and D2 Signaling

Rotundin hydrate (L-THP) is the essential tool for investigating enantioselective dopaminergic signaling. Its unique ability to bind both D1 and D2 receptors, a property absent in the d-THP isomer, allows researchers to dissect the roles of these receptor subtypes in complex behaviors [1]. Its D1-preferring binding profile (Ki of 124 nM for D1 vs. 388 nM for D2) makes it an ideal comparator to classical antipsychotics like haloperidol, which exhibit a much higher D2/D1 affinity ratio . This specificity is critical for validating receptor targets in drug discovery programs for psychiatric and neurological disorders.

Non-Opioid Analgesic and Opioid Use Disorder (OUD) Therapeutic Research

Rotundin hydrate should be prioritized for any research program focused on developing non-opioid analgesics or novel treatments for opioid withdrawal. Its mechanism is proven to be independent of opioid receptors, as its analgesic effects are not reversed by naloxone [2]. Critically, in vivo studies demonstrate that L-THP significantly attenuates opioid withdrawal-induced hyperalgesia and accelerates recovery to baseline pain sensitivity by 61% compared to controls [3]. This specific efficacy profile positions Rotundin hydrate as a cornerstone compound for preclinical studies on pain management and addiction medicine.

Preclinical Studies Requiring a Clinically Validated Pharmacological Tool

For academic labs and biopharmaceutical companies aiming for translational relevance, Rotundin hydrate offers a distinct advantage over other experimental alkaloids. As the active pharmaceutical ingredient in the clinically approved drug Rotundine, its human safety, dosing, and pharmacokinetic profiles are already established [4]. With a known LD50 in mice (1160 mg/kg i.g.) [5] and documented clinical use for pain, its procurement de-risks early-stage research compared to uncharacterized plant isolates like corydaline or dehydrocorydaline [6]. This makes it a superior choice for late-stage preclinical efficacy and safety studies intended to support an Investigational New Drug (IND) application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rotundin hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.